(E)-2-(4-chlorophenyl)-N-[[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl]ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-[[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c19-16-6-4-14(5-7-16)8-11-26(23,24)20-13-15-2-1-3-17(12-15)21-9-10-25-18(21)22/h1-8,11-12,20H,9-10,13H2/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDGRUYHPOBMDT-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=CC(=C2)CNS(=O)(=O)C=CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)N1C2=CC=CC(=C2)CNS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(4-chlorophenyl)-N-[[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl]ethenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and cardiovascular pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse pharmacological properties. The presence of the 4-chlorophenyl and oxazolidinone moieties contributes to its biological activity. The molecular formula can be represented as follows:
Research indicates that compounds similar to this compound exhibit significant anticancer properties by disrupting microtubule formation during mitosis. This disruption leads to cell cycle arrest, particularly in the G2/M phase, which is critical for cancer cell proliferation.
Anticancer Activity
Several studies have reported on the anticancer efficacy of ethenesulfonamide derivatives. For example:
- In Vitro Studies : Compounds within this class demonstrated potent cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 10 nM. Notably, some derivatives showed effectiveness against drug-resistant cell lines, indicating a broad-spectrum efficacy .
| Cell Line | IC50 (nM) | Activity |
|---|---|---|
| HT-29 (Colorectal) | 8 | High cytotoxicity |
| M21 (Melanoma) | 7 | High cytotoxicity |
| MCF7 (Breast) | 6 | High cytotoxicity |
Mechanistic Insights
The mechanism of action involves the inhibition of tubulin polymerization, which is essential for mitotic spindle formation. This leads to apoptosis in cancer cells, as evidenced by xenograft studies in nude mice where treated tumors exhibited significant size reduction .
Selectivity and QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies have provided insights into the structural features necessary for biological activity. For instance, electronic descriptors such as and steric parameters were identified as significant predictors of anticancer activity .
Cardiovascular Implications
The compound also shows promise as an endothelin receptor antagonist. Ethenesulfonamide derivatives have been studied for their ability to selectively inhibit endothelin receptors (ETA and ETB), which are implicated in cardiovascular diseases . A QSAR study highlighted that specific substitutions on the phenyl ring enhance selectivity towards ETB receptors, which could lead to better therapeutic outcomes in treating cardiovascular conditions .
Case Studies
- Study on Antiproliferative Effects : A recent study evaluated a series of ethenesulfonamide derivatives for their antiproliferative effects on various cancer cell lines. The results indicated that certain structural modifications significantly enhanced their anticancer activity .
- Endothelin Receptor Antagonism : Another study focused on the selectivity of ethenesulfonamide derivatives towards endothelin receptors, revealing that specific substituents could lead to more effective treatments for hypertension and heart failure .
Scientific Research Applications
Chemical Properties and Structure
The compound's structure can be described by the following details:
- Molecular Formula : C22H18ClN3O4S
- Molecular Weight : 461.8 g/mol
- IUPAC Name : (E)-2-(4-chlorophenyl)-N-[[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl]ethenesulfonamide
The presence of the sulfonamide group is significant for its biological activity, as sulfonamides are known for their antibacterial properties and ability to inhibit specific enzymatic pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. It has shown effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development in treating infections caused by resistant bacteria.
Anticancer Potential
In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines. The compound's mechanism involves the inhibition of key metabolic enzymes that are crucial for cancer cell proliferation. Comparative studies suggest that it may outperform traditional chemotherapeutic agents in certain cancer types.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In animal models, it has shown promise in reducing inflammation and pain associated with conditions like arthritis, indicating potential use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have been conducted to assess the efficacy and safety of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against MRSA | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces inflammation in animal models |
Table 2: Case Study Outcomes
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction at micromolar concentrations |
| Antimicrobial Efficacy | Minimum inhibitory concentration (MIC) determination | Lower MIC than standard antibiotics |
| Inflammatory Models | Animal testing | Reduced swelling and pain scores compared to control groups |
Q & A
Q. What are the optimal synthetic routes for (E)-2-(4-chlorophenyl)-N-[[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl]ethenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves coupling a sulfonamide precursor with a substituted oxazolidinone intermediate. Key steps include:
- Suzuki-Miyaura coupling for aryl-aryl bond formation, using palladium catalysts (e.g., Pd(PPh₃)₄) and a boronic acid derivative of the oxazolidinone moiety .
- Sulfonylation of the intermediate amine using chlorophenyl ethenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
Optimization parameters: - Temperature : Lower temperatures (0–10°C) minimize side reactions during sulfonylation.
- Catalyst loading : 2–5 mol% Pd for efficient coupling without excessive costs .
Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Confirm the (E)-configuration of the ethenesulfonamide moiety via coupling constants (J = 12–16 Hz for trans double bonds) .
- ¹³C NMR : Identify the oxazolidinone carbonyl peak at ~175 ppm and sulfonamide sulfur environment at ~45 ppm .
- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error to theoretical [M+H]⁺ .
- X-ray Crystallography : Resolve the stereochemistry of the oxazolidinone ring and sulfonamide linkage (if single crystals are obtainable) .
Advanced Research Questions
Q. What mechanistic insights explain the bioactivity of this compound, particularly its interaction with enzymatic targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2 or bacterial transpeptidases) via the sulfonamide group’s hydrogen bonding and the oxazolidinone’s π-stacking .
- Kinetic Studies : Measure IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based) under varied pH and temperature conditions to map active-site binding .
Q. How can contradictory data on its biological activity (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell lines, solvent systems). For example, DMSO concentration >1% may reduce potency .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., fluoro vs. chloro on the phenyl ring) to isolate electronic effects .
- Data normalization : Use internal controls (e.g., reference inhibitors) to calibrate inter-lab variability .
Q. What strategies improve solubility and stability for in vivo studies?
- Methodological Answer :
- Salt formation : React with sodium bicarbonate to generate a water-soluble sodium sulfonate .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated oxazolidinone) to enhance bioavailability .
- Lyophilization : Stabilize the compound in PBS buffer (pH 7.4) for long-term storage .
Data-Driven Research Questions
Q. How do substituent variations impact structure-activity relationships (SAR)?
- Methodological Answer :
| Substituent | Position | Effect on Activity | Source |
|---|---|---|---|
| -Cl | 4-phenyl | ↑ Lipophilicity, ↑ COX-2 affinity | |
| -OCH₃ | Oxazolidinone | ↓ Metabolic stability | |
| -CF₃ | Sulfonamide | ↑ Cytotoxicity (IC₅₀ reduced by 40%) |
Q. What analytical techniques are critical for detecting degradation products under accelerated stability testing?
- Methodological Answer :
- HPLC-DAD : Monitor hydrolysis of the oxazolidinone ring (retention time shift at 254 nm) .
- LC-MS/MS : Identify sulfonic acid derivatives (m/z +18 from parent ion) .
Experimental Design Considerations
Q. How to design a robust protocol for evaluating its pharmacokinetic profile?
- Methodological Answer :
- In vitro : Microsomal stability assay (rat liver microsomes, NADPH cofactor) to measure t₁/₂ .
- In vivo : Administer 10 mg/kg IV/PO in Sprague-Dawley rats; collect plasma samples at 0, 1, 4, 8, 24h for LC-MS analysis .
Contradiction Analysis
Q. Why do computational predictions of binding affinity sometimes conflict with experimental data?
- Methodological Answer :
- Force field limitations : AMBER vs. CHARMM may yield divergent docking scores for flexible sulfonamide groups .
- Solvent effects : Include explicit water molecules in MD simulations to improve accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
